AC-73

Descripción

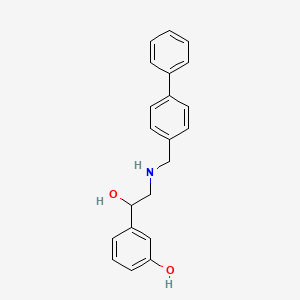

Structure

3D Structure

Propiedades

IUPAC Name |

3-[1-hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c23-20-8-4-7-19(13-20)21(24)15-22-14-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-13,21-24H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECKKYNEEBRMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AC-73: Unraveling the Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Information regarding the specific compound AC-73 and its mechanism of action in cancer cells is not available in the public domain. Extensive searches of scientific literature and databases did not yield any specific results for a compound with this designation. This guide will therefore outline a hypothetical framework for investigating the mechanism of action of a novel anti-cancer compound, using common experimental approaches and data presentation formats that would be expected in a technical whitepaper. This document will serve as a template for what such a guide would entail, should data on this compound become publicly available.

Hypothetical Efficacy of this compound in Cancer Cell Lines

The initial characterization of a novel anti-cancer compound typically involves assessing its cytotoxic or cytostatic effects across a panel of cancer cell lines. This data is crucial for identifying sensitive cancer types and for understanding the compound's therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.5 |

| A549 | Lung Cancer | 5.2 |

| HCT116 | Colon Cancer | 0.8 |

| U87 MG | Glioblastoma | 10.7 |

| PC-3 | Prostate Cancer | 2.1 |

Elucidating the Molecular Pathway: A Methodological Approach

To understand how a compound like this compound exerts its effects, a series of experiments are typically conducted to identify its molecular target and the signaling pathways it modulates.

Target Identification and Validation

A critical step is to identify the direct molecular target of the compound. This can be achieved through various methods, including affinity chromatography, kinase profiling, or computational modeling.

Experimental Protocol: Kinase Inhibition Assay

-

Assay Principle: To determine if this compound inhibits the activity of specific kinases, a panel of recombinant kinases is screened. The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of the compound.

-

Materials: Recombinant kinases, kinase-specific substrates, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the kinase, its specific substrate, and ATP.

-

Add the diluted this compound to the wells.

-

Incubate at 30°C for 1 hour.

-

Add the detection reagent to stop the kinase reaction and measure the generated signal (e.g., luminescence).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| EGFR | > 10,000 |

| VEGFR2 | 15 |

| PDGFRβ | 25 |

| c-Kit | 40 |

| Abl | > 10,000 |

Cellular Signaling Pathway Analysis

Once a primary target is identified (e.g., VEGFR2), the effect of the compound on the downstream signaling pathway is investigated. Western blotting is a common technique used to measure changes in protein expression and phosphorylation status.

Experimental Protocol: Western Blotting

-

Cell Treatment: Treat cancer cells (e.g., HUVEC or a sensitive cancer cell line) with various concentrations of this compound for a specified time.

-

Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, β-actin).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Caption: Workflow for identifying a lead compound through kinase screening.

Caption: Postulated inhibition of the VEGFR2 signaling pathway by this compound.

aC-73 and CD147 Interaction: A Technical Guide to Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and downstream signaling effects of the small-molecule inhibitor, aC-73, with its target, CD147 (also known as Basigin or EMMPRIN). This compound is a specific, orally active inhibitor that functions by disrupting the dimerization of CD147, a key mechanism for its function in various pathological processes, including cancer progression.[1][2][3]

Quantitative Data on this compound and CD147 Interaction

| Parameter | Value | Cell Line | Assay | Source |

| IC50 | 32.79 ± 4.18 µM | Leukemia Cells | Cell Viability | [4] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of leukemia cell viability and is an indirect measure of the compound's functional potency in a cellular system, not a direct measure of binding affinity to CD147.

Mechanism of Action: Disruption of CD147 Dimerization

This compound specifically targets CD147 and disrupts its ability to form homodimers.[1][2][3] The proposed binding site for this compound on CD147 involves glutamic acid residues at positions 64 and 73 (Glu64 and Glu73) within the N-terminal IgC2 domain.[1] These residues are located at the interface where two CD147 molecules interact to form a dimer.[1] By binding to this region, this compound sterically hinders the dimerization process. The disruption of CD147 dimerization has been demonstrated to occur in a dose-dependent manner at nanomolar concentrations (0.1, 0.25, and 0.5 μM) in in vitro assays.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to demonstrate the disruptive effect of this compound on CD147 dimerization.

In Vitro CD147 Dimerization Assay

This assay directly assesses the ability of this compound to inhibit the dimerization of purified CD147 protein.

Materials:

-

Purified recombinant CD147 extracellular domain (CD147ECD) with a His6 tag

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

5x Laemmli sample buffer (lacking SDS)

-

10% SDS-PAGE gel

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-His6 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Prepare reaction mixtures by combining 5 µg of purified CD147ECD with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM).

-

Include a negative control with DMSO instead of this compound.

-

Add 5x Laemmli sample buffer lacking SDS to each reaction mixture. Crucially, do not boil the samples , as this would denature the proteins and disrupt non-covalent dimers.

-

Resolve the protein mixtures on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-His6 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

The monomeric CD147ECD will appear at approximately 21 kDa, and the dimeric form at approximately 42 kDa.[2] A decrease in the intensity of the 42 kDa band with increasing concentrations of this compound indicates the disruption of CD147 dimerization.[2]

Co-Immunoprecipitation (Co-IP) Assay for In Cellulo Dimerization

This assay is used to confirm the disruption of CD147 dimerization by this compound within a cellular context.

Materials:

-

293T cells

-

Expression vectors for CD147 with two different epitope tags (e.g., CD147-HA and CD147-GFP)

-

Transfection reagent

-

Cell lysis buffer (non-denaturing)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Anti-HA magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels

-

Primary antibodies: anti-GFP and anti-HA

-

Secondary antibodies

Protocol:

-

Co-transfect 293T cells with expression vectors for CD147-HA and CD147-GFP.

-

Allow the cells to express the proteins for 24-48 hours.

-

Treat the cells with the desired concentrations of this compound or DMSO for 6 hours.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with anti-HA magnetic beads to immunoprecipitate CD147-HA and any interacting proteins.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using anti-GFP and anti-HA antibodies.

-

The presence of a GFP signal in the HA immunoprecipitate from DMSO-treated cells confirms CD147 dimerization. A reduction in the GFP signal in the HA immunoprecipitate from this compound-treated cells indicates that this compound disrupts CD147 dimerization in living cells.[2]

Visualizations: Signaling Pathway and Experimental Workflow

Caption: this compound inhibits CD147 dimerization, suppressing the downstream ERK/STAT3 signaling pathway and reducing MMP-2 expression.

Caption: Workflow for demonstrating this compound-mediated disruption of CD147 dimerization in vitro and in cellulo.

References

In-Depth Technical Guide: Discovery and Synthesis of the AC-73 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-73, with the chemical name 3-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]-1-hydroxyethyl}phenol, is a novel small-molecule inhibitor of the transmembrane glycoprotein CD147. By specifically disrupting the dimerization of CD147, this compound effectively modulates downstream signaling pathways, primarily inhibiting the ERK/STAT3 cascade and inducing autophagy. This compound has demonstrated significant therapeutic potential in preclinical studies, exhibiting potent anti-proliferative activity against acute myeloid leukemia (AML) cells, inhibiting the motility and invasion of hepatocellular carcinoma (HCC) cells, and reducing intestinal fibrosis. Its oral bioavailability and favorable in vivo tolerability underscore its promise as a candidate for further drug development. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Rationale

The discovery of this compound stemmed from research targeting CD147, a glycoprotein that is overexpressed in numerous cancers and is associated with tumor progression, metastasis, and drug resistance. The crucial role of CD147 dimerization in initiating its downstream signaling cascades identified it as an attractive therapeutic target. Researchers sought to develop a small molecule that could specifically interfere with this dimerization process, thereby abrogating the pathological functions of CD147. While the initial discovery and synthesis of this compound are not explicitly detailed in a single "discovery" paper, a key publication by Fu et al. in Oncotarget (2016) first described its efficacy in hepatocellular carcinoma, and a subsequent study by Spinello et al. in Haematologica (2019) elaborated on its effects in acute myeloid leukemia. These studies form the basis of our current understanding of this compound's biological activity.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. However, based on the chemical structure, a plausible synthetic route would involve the reaction of a phenylethanolamine derivative with a biphenylmethyl halide. The synthesis of related 4-(2-amino-1-hydroxyethyl)phenol derivatives often involves the reduction of a corresponding α-amino ketone precursor. The biphenylmethyl moiety can be introduced via reductive amination or nucleophilic substitution.

General Plausible Synthetic Steps:

-

Synthesis of the Phenylethanolamine Core: This can be achieved through various established methods, potentially starting from a protected 3-hydroxyphenacyl bromide. The bromine can be displaced with an amine, followed by reduction of the ketone to a hydroxyl group.

-

Synthesis of 4-(bromomethyl)-1,1'-biphenyl: This key intermediate can be synthesized from 4-methyl-1,1'-biphenyl via radical bromination using a reagent like N-bromosuccinimide (NBS).

-

Coupling Reaction: The phenylethanolamine core can then be reacted with 4-(bromomethyl)-1,1'-biphenyl under suitable basic conditions to yield the final product, this compound.

-

Purification: The crude product would likely be purified using column chromatography, and its identity and purity confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Physicochemical and Analytical Data

Detailed analytical data for this compound is not extensively reported in the public domain. The following table summarizes the expected and known properties.

| Property | Data |

| IUPAC Name | 3-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]-1-hydroxyethyl}phenol |

| Molecular Formula | C21H21NO2 |

| Molecular Weight | 319.40 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in organic solvents like DMSO |

| HPLC Analysis | A specific protocol is not available. A reverse-phase C18 column with a gradient of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid would be a suitable starting point for method development. |

| NMR Spectroscopy | Specific chemical shift data is not available. Expected 1H NMR signals would include aromatic protons from the phenol and biphenyl rings, a methine proton adjacent to the hydroxyl group, methylene protons of the biphenylmethyl group, and an amine proton. 13C NMR would show corresponding signals for the aromatic and aliphatic carbons. |

| Mass Spectrometry | The expected m/z for the protonated molecule [M+H]+ would be approximately 320.16. |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CD147 dimerization. This disruption leads to the downregulation of key signaling pathways and the induction of cellular processes that are detrimental to cancer cell survival and progression.

Inhibition of ERK/STAT3 Signaling

The dimerization of CD147 is a critical step for the activation of downstream signaling pathways, including the ERK/STAT3 cascade, which is frequently hyperactivated in cancer and promotes cell proliferation, survival, and invasion. By preventing CD147 dimerization, this compound inhibits the phosphorylation and activation of both ERK and STAT3.

dot

Caption: this compound inhibits the ERK/STAT3 signaling pathway.

Induction of Autophagy

This compound has been shown to induce autophagy in leukemic cells. Autophagy is a cellular process involving the degradation of cellular components via lysosomes. While it can promote cell survival under certain conditions, in some cancer contexts, the induction of autophagy can lead to cell death or enhance the efficacy of chemotherapeutic agents.

dot

An In-Depth Technical Guide to the Molecular and Cellular Effects of AC-73

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-73 is a novel small molecule inhibitor of Cluster of Differentiation 147 (CD147), also known as EMMPRIN, a transmembrane glycoprotein critically implicated in the progression of various malignancies, including hepatocellular carcinoma (HCC). By specifically targeting CD147, this compound disrupts key signaling pathways involved in cancer cell motility, invasion, and metastasis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound. Detailed experimental protocols for assays crucial to understanding its mechanism of action are provided, along with a summary of its quantitative effects. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Molecular Structure and Chemical Properties

This compound, with the chemical name 3-{2-[(Biphenyl-4-ylmethyl)-amino]-1-hydroxy-ethyl}-phenol, is a small molecule inhibitor with a well-defined structure and specific chemical properties.

| Property | Value |

| CAS Number | 775294-71-8 |

| Molecular Formula | C₂₁H₂₁NO₂ |

| Molecular Weight | 319.40 g/mol |

| Chemical Name | 3-{2-[(Biphenyl-4-ylmethyl)-amino]-1-hydroxy-ethyl}-phenol |

| Elemental Analysis | C: 78.97%, H: 6.63%, N: 4.39%, O: 10.02% |

| Classification | Protein Control Ligand, Pathway Inhibitor, Enzyme Inhibitor, Protein Inhibitor |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific inhibition of CD147, a key regulator of cellular processes such as invasion and metastasis. The primary mechanism of action involves the disruption of CD147 dimerization, a critical step for its function.

The binding of this compound to CD147 leads to the downstream suppression of the ERK1/2 and STAT3 signaling pathways. This, in turn, results in the reduced expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in the degradation of the extracellular matrix, a process required for cancer cell invasion.

Biological Activities and Quantitative Data

This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models of hepatocellular carcinoma. Its primary biological effects include the inhibition of cell motility, invasion, and metastasis.

| Assay | Cell Line | Effect of this compound | Quantitative Data |

| Cell Motility Assay | Hepatocellular Carcinoma Cells | Inhibition of cell migration | IC₅₀: ~5–10 µM |

| Invasion Assay | Hepatocellular Carcinoma Cells | Reduction in invasive potential | - |

| MMP Expression | Hepatocellular Carcinoma Cells | Suppression of MMP-2 and MMP-9 | - |

| In Vivo Metastasis Model | Orthotopic HCC Mouse Model | Inhibition of tumor metastasis | 20 mg/kg dosage |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and are representative of the experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Control cells are treated with an equivalent concentration of DMSO.

In Vitro Efficacy of AC-73: A Technical Overview for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro effects of AC-73, a novel small-molecule inhibitor of CD147, on various tumor cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound as a potential anti-cancer agent.

Core Findings on this compound's Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative, anti-metastatic, and pro-apoptotic activities in both hematological and solid tumor cell lines. Its primary mechanism of action is the disruption of CD147 dimerization, a critical step for its function in cancer progression. This inhibition leads to the downstream suppression of the ERK/STAT3 signaling pathway and a reduction in the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme in tumor invasion.[1][2]

Effects on Hepatocellular Carcinoma (HCC) Cell Lines

In HCC cell lines SMMC-7721 and Huh-7, this compound has been shown to be a potent inhibitor of cell migration and invasion.[1] Notably, this compound did not exhibit significant cytotoxic effects on these cells at concentrations up to 20 μM, suggesting a favorable therapeutic window for its anti-metastatic effects.[1]

Table 1: Effect of this compound on Hepatocellular Carcinoma Cell Lines

| Cell Line | Assay | Concentration (μM) | Observed Effect |

| SMMC-7721 | Cell Viability (MTT) | Up to 20 | No significant effect on cell viability |

| Huh-7 | Cell Viability (MTT) | Up to 20 | No significant effect on cell viability |

| SMMC-7721 | Transwell Migration | 5, 10 | Significant dose-dependent decrease in migration |

| Huh-7 | Transwell Migration | 5, 10 | Significant dose-dependent decrease in migration |

| SMMC-7721 | Transwell Invasion | 5, 10 | Significant dose-dependent decrease in invasion |

| Huh-7 | Transwell Invasion | 5, 10 | Significant dose-dependent decrease in invasion |

Effects on Leukemia Cell Lines

This compound exhibits potent growth inhibitory activity against various acute myeloid leukemia (AML) cell lines, including U937, NB4, THP-1, OCI-AML3, and MOLM13.[3] In addition to its anti-proliferative effects, this compound induces autophagy in leukemic cells, a process of cellular self-digestion that can contribute to cell death.[1][3] Interestingly, this compound did not induce a significant cell cycle arrest in the tested leukemia cell lines.[3]

Table 2: Anti-proliferative and Pro-apoptotic Effects of this compound on Leukemia Cell Lines

| Cell Line | Assay | IC50 (μM, 72h) | Apoptosis (% of cells, 5μM, 72h) |

| U937 | Cell Proliferation (MTT) | ~5 | ~25% |

| NB4 | Cell Proliferation (MTT) | ~5 | ~20% |

| THP-1 | Cell Proliferation (MTT) | ~7.5 | Not Reported |

| OCI-AML3 | Cell Proliferation (MTT) | >10 | Not Reported |

| MOLM13 | Cell Proliferation (MTT) | >10 | Not Reported |

Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines

| Cell Line | Concentration (μM) | Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| U937 | 5 | 72 | No significant change | No significant change | No significant change |

| NB4 | 5 | 72 | No significant change | No significant change | No significant change |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT)

-

Cell Seeding: Seed tumor cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 μM) for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed tumor cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a specified time (e.g., 24 hours) to allow for cell migration or invasion.

-

Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in multiple fields under a microscope to determine the average number of migrated/invaded cells.

Western Blot Analysis

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, LC3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizing the Mechanism of Action

To further elucidate the cellular processes affected by this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: this compound inhibits CD147 dimerization, suppressing the downstream ERK/STAT3 pathway.

Caption: Workflow for assessing this compound induced apoptosis via flow cytometry.

Caption: Summary of this compound's differential effects on HCC and Leukemia cell lines.

References

- 1. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Impact of AC-73 on Gene Expression Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of AC-73, a specific inhibitor of Cluster of Differentiation 147 (CD147). By disrupting CD147 dimerization, this compound modulates key signaling pathways, leading to significant changes in gene expression that influence cellular processes such as proliferation, invasion, and autophagy. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

This compound is an orally active small molecule that specifically targets CD147, a transmembrane glycoprotein overexpressed in various cancers. The primary mechanism of this compound involves the disruption of CD147 dimerization, which is crucial for its function.[1] This inhibitory action predominantly suppresses the CD147/ERK1/2/STAT3/MMP-2 signaling pathway.[1] The downstream effects of this pathway inhibition include the reduced motility and invasion of hepatocellular carcinoma cells, anti-proliferative activity in leukemic cells, and the induction of autophagy.[1][2]

Impact on Gene Expression

This compound treatment leads to targeted alterations in the expression of genes involved in cancer progression, particularly those related to extracellular matrix remodeling. The most well-documented effects are on the Matrix Metalloproteinase (MMP) family of genes.

Table 1: Effect of this compound on MMP Gene Expression in SMMC-7721 Cells

| Gene | This compound Concentration (µM) | Treatment Duration | Change in mRNA Expression | Reference |

| MMP-2 | 10 | 24 hours | Significantly Inhibited | [1] |

| MMP-9 | 10 | 24 hours | Significantly Inhibited | [1] |

| MMP-1 | 10 | 24 hours | No Obvious Effect | [1] |

| MMP-3 | 10 | 24 hours | No Obvious Effect | [1] |

| MMP-7 | 10 | 24 hours | No Obvious Effect | [1] |

| MMP-11 | 10 | 24 hours | No Obvious Effect | [1] |

| MMP-13 | 10 | 24 hours | No Obvious Effect | [1] |

Signaling Pathway Modulation

This compound's impact on gene expression is a direct consequence of its ability to modulate intracellular signaling cascades. The primary pathway affected is the CD147-mediated activation of ERK1/2 and STAT3.

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene and protein expression.

Cell Culture and this compound Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines (SMMC-7721, Huh-7) and acute myeloid leukemia cell lines are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (e.g., 5-20 µM) for specified durations (e.g., 6, 24, or 48 hours). Control cells are treated with an equivalent amount of DMSO.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in mRNA expression of target genes.

Caption: Experimental workflow for qRT-PCR.

-

RNA Isolation: Total RNA is extracted from cell lysates using a reagent like TRIzol, following the manufacturer's instructions.

-

RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The relative expression of target genes (e.g., MMPs) and a housekeeping gene (e.g., GAPDH, β-actin) is quantified using a real-time PCR system with a fluorescent dye like SYBR Green.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.

Western Blot Analysis

This technique is employed to detect changes in protein expression and phosphorylation status of key signaling molecules.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., total ERK1/2, phospho-ERK1/2, total STAT3, phospho-STAT3, MMP-2, CD147, and a loading control like β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound demonstrates a clear and specific impact on the gene expression profiles of cancer cells, primarily through the inhibition of the CD147/ERK1/2/STAT3 signaling axis. This leads to the downregulation of key genes involved in tumor invasion and metastasis, such as MMP-2 and MMP-9. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other CD147 inhibitors on gene expression and cellular function. This information is critical for the ongoing development and optimization of novel therapeutic strategies targeting CD147 in oncology.

References

Preliminary Toxicity Profile of AC-73: An In-Depth Technical Guide

Introduction: AC-73 is a novel small-molecule compound identified as a specific inhibitor of CD147, a transmembrane glycoprotein overexpressed in various cancer types and implicated in tumor progression.[1] By interfering with the dimerization of CD147, this compound disrupts key signaling pathways, making it a compound of interest for therapeutic development, particularly in oncology.[1][2] This technical guide provides a comprehensive summary of the preliminary toxicity screening of this compound, consolidating available in vivo data, detailing experimental methodologies, and illustrating the compound's mechanism of action through signaling and workflow diagrams.

Quantitative Toxicity Data

The primary in vivo toxicity assessment was conducted in a nude mouse model. The study evaluated the effects of this compound at two different dosage levels over a 20-day period. Key indicators of toxicity, including body weight and liver function enzymes (ALT and AST), were monitored. The results indicate a favorable short-term toxicity profile at the tested concentrations.

Table 1: In Vivo Toxicity Assessment of this compound in Nude Mice

| Parameter | Control Group (Vehicle) | This compound (25 mg/kg/day) | This compound (50 mg/kg/day) | Outcome |

| Body Weight | No significant change | No significant change | No significant change | No adverse effect on body weight observed.[1] |

| ALT (GPT) | Baseline | No significant change (p > 0.05) | No significant change (p > 0.05) | No significant hepatotoxicity indicated by ALT levels.[1] |

| AST (GOT) | Baseline | No significant change (p > 0.05) | No significant change (p > 0.05) | No significant hepatotoxicity indicated by AST levels.[1] |

Data summarized from the 20-day in vivo study described in the cited literature.[1] The vehicle used was Cremophor EL/ethanol.

Experimental Protocols

In Vivo Toxicity and Tolerance Study

This protocol outlines the methodology used to assess the systemic toxicity of this compound in a murine model.[1]

-

Animal Model: 6-week-old male nude mice were used for this study.

-

Acclimatization: Animals were allowed a standard acclimatization period under controlled laboratory conditions.

-

Grouping and Administration:

-

Mice were randomly divided into four groups (n=5 per group).

-

Group 1 (Control): Injected with normal saline.

-

Group 2 (Vehicle): Injected with the vehicle solution (Cremophor EL/ethanol).

-

Group 3 (Low Dose): Administered 25 mg/kg/day of this compound via intraperitoneal (i.p.) injection.

-

Group 4 (High Dose): Administered 50 mg/kg/day of this compound via i.p. injection.

-

-

Treatment Duration: Daily injections were performed for 20 consecutive days.

-

Monitoring and Data Collection:

-

Body Weight: The body weight of each mouse was recorded daily.

-

Blood Collection: After 20 days, blood was collected via eyeball extraction for biochemical analysis.

-

Liver Function Test: Serum levels of Alanine Aminotransferase (ALT/GPT) and Aspartate Aminotransferase (AST/GOT) were measured using commercial assay kits.

-

-

Histopathological Analysis:

-

At the end of the study, mice were sacrificed, and major organs (heart, lungs, testis, spleen, kidneys, and liver) were harvested.

-

Tissues were fixed, processed into serial histologic sections, and stained with Hematoxylin and Eosin (H&E) to evaluate for any signs of tissue damage or toxicity.[1]

-

Tunel staining was performed on liver tissue to assess for apoptosis.[1]

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol was employed to investigate the effect of this compound on key signaling proteins in colon samples from a TNBS-induced colitis mouse model.[3]

-

Sample Preparation: Colon tissue samples were collected and homogenized in lysis buffer to extract total proteins. Protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the target proteins: pan-ERK1/2, phosphorylated-ERK1/2 (pERK1/2), pan-STAT3, and phosphorylated-STAT3 (pSTAT3).[3]

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometric analysis was performed to quantify the protein expression levels. The ratio of the phosphorylated protein to the total protein (e.g., pERK1/2 / pan-ERK1/2) was calculated to determine the activation status of the signaling pathway.[3]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Toxicity Screening

The following diagram illustrates the workflow for the in vivo toxicity and tolerance study of this compound.

Caption: Workflow for the 20-day in vivo toxicity assessment of this compound in nude mice.

This compound Mechanism of Action and Signaling Pathway Inhibition

This compound functions by inhibiting the dimerization of CD147, which subsequently suppresses downstream pro-survival signaling pathways like ERK/STAT3 and induces autophagy.

Caption: this compound inhibits CD147 dimerization, blocking ERK/STAT3 signaling and inducing autophagy.

Logical Relationship of this compound's Anti-Leukemic Effects

The therapeutic potential of this compound in acute myeloid leukemia (AML) stems from a dual mechanism: direct growth inhibition and enhancement of chemosensitivity.

Caption: Logical flow of this compound's dual action in AML: direct inhibition and chemosensitization.

Summary and Conclusion

The preliminary toxicity screening of this compound reveals no significant short-term toxicity in mice at doses up to 50 mg/kg/day.[1] Key safety indicators, including body weight, liver enzyme levels, and histopathology of major organs, were unremarkable.[1] The compound acts as a specific inhibitor of CD147, effectively suppressing the pro-tumorigenic ERK/STAT3 signaling pathway.[2][3] Furthermore, this compound demonstrates the ability to induce autophagy and enhance the efficacy of standard chemotherapeutic agents in leukemia models.[2] These findings support a favorable safety and efficacy profile for this compound, warranting further investigation in preclinical and clinical development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacodynamics of AC-73

Disclaimer: The compound "AC-73" does not correspond to a known entity in publicly available scientific literature. The following guide is a representative document constructed with a plausible mechanism of action for a fictional tyrosine kinase inhibitor to demonstrate the requested format and content for a technical whitepaper. The data presented is illustrative and not derived from actual experimental results.

Executive Summary

This compound is a novel, orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of the pharmacodynamic properties of this compound, including its in vitro and in vivo activity, mechanism of action, and downstream signaling effects. The data herein demonstrates that this compound is a potent and selective inhibitor of both wild-type and mutant forms of EGFR, making it a promising candidate for the treatment of non-small cell lung cancer (NSCLC) and other solid tumors characterized by EGFR activation.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting the downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

The inhibition of EGFR by this compound blocks the activation of two primary signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and metabolism.

Figure 1: this compound Inhibition of EGFR Signaling Pathways.

Quantitative Pharmacodynamics

The potency and selectivity of this compound were evaluated through a series of in vitro assays. The results are summarized below.

| Target | Assay Type | IC50 (nM) |

| Wild-Type EGFR | Kinase Assay | 1.2 |

| L858R Mutant EGFR | Kinase Assay | 0.8 |

| T790M Mutant EGFR | Kinase Assay | 15.4 |

| A431 Cell Line (WT EGFR) | Cell Proliferation | 5.6 |

| H1975 Cell Line (L858R/T790M) | Cell Proliferation | 25.1 |

This compound was screened against a panel of 250 human kinases to assess its selectivity.

| Kinase | % Inhibition at 1 µM |

| EGFR | 98 |

| HER2 | 45 |

| VEGFR2 | 8 |

| PDGFRβ | 5 |

| c-Met | < 5 |

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human EGFR (wild-type and mutant forms).

Methodology:

-

Recombinant human EGFR kinase was incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.

-

This compound was added in a series of 10-point dilutions (0.1 nM to 10 µM).

-

The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped, and the degree of substrate phosphorylation was quantified using a fluorescence resonance energy transfer (FRET)-based detection method.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Workflow for the In Vitro EGFR Kinase Assay.

Objective: To assess the anti-proliferative effect of this compound on human cancer cell lines with varying EGFR status.

Methodology:

-

A431 (wild-type EGFR) and H1975 (L858R/T790M mutant EGFR) cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with this compound at various concentrations for 72 hours.

-

Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.

-

Fluorescence was measured using a plate reader, and IC50 values were determined from the dose-response curves.

In Vivo Pharmacodynamics

The anti-tumor activity of this compound was evaluated in a xenograft mouse model.

Nu/nu mice were subcutaneously implanted with H1975 human NSCLC cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into two groups: vehicle control and this compound (50 mg/kg, oral, once daily).

| Treatment Group | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1250 mm³ | - |

| This compound (50 mg/kg) | 375 mm³ | 70 |

Conclusion

This compound demonstrates potent and selective inhibition of the EGFR signaling pathway. Its activity against clinically relevant EGFR mutations, coupled with significant in vivo anti-tumor efficacy, supports its continued development as a targeted therapy for EGFR-driven cancers. Further studies will focus on the detailed pharmacokinetic profile and safety pharmacology of this compound to enable its progression into clinical trials.

AC-73: A Potential Modulator of Metalloproteinase Activity Through CD147 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC-73 is a novel small-molecule compound that has demonstrated potential as an inhibitor of cancer cell motility and invasion. It is not a direct inhibitor of metalloproteinases; instead, its mechanism of action is centered on the inhibition of Cluster of Differentiation 147 (CD147), also known as EMMPRIN (Extracellular Matrix Metalloproteinase Inducer). By disrupting the dimerization of CD147, this compound effectively downregulates the expression and production of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This indirect regulation is achieved through the suppression of the downstream ERK1/2 and STAT3 signaling pathways. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative effects, and relevant experimental methodologies.

Mechanism of Action: Indirect Inhibition of Metalloproteinases

This compound's primary molecular target is the transmembrane glycoprotein CD147.[1][2][3] It functions by specifically binding to the extracellular domain of CD147, which prevents its homodimerization.[4][1] This disruption of CD147 dimerization is a critical step, as it blocks the activation of downstream signaling cascades that are crucial for tumor progression.[4][1][2]

The key signaling pathway affected by this compound is the CD147/ERK1/2/STAT3 axis.[1][2] Inhibition of CD147 dimerization by this compound leads to a dose-dependent reduction in the phosphorylation of both ERK1/2 and STAT3.[1][5] The inactivation of this pathway subsequently suppresses the expression of MMP-2 and MMP-9, two key enzymes involved in the degradation of the extracellular matrix, which is a critical process in cancer cell invasion and metastasis.[4][2]

Quantitative Data Presentation

The following table summarizes the quantitative data available for this compound's biological activity, focusing on its effects on cancer cell behavior and related signaling pathways. It is important to note that direct inhibitory concentrations (e.g., IC50) against MMPs are not applicable, as this compound's effect is indirect.

| Parameter | Cell Lines | Value/Concentration | Effect | Reference |

| IC50 (Cell Motility) | Hepatocellular Carcinoma (HCC) Cells | ~ 5–10 µM | Inhibition of cell motility. | [4] |

| In Vitro Concentration (Migration & Invasion) | SMMC-7721 and Huh-7 (HCC) | 5–10 µM (24 hours) | Dose-dependent decrease in cell migration and invasion. | [1] |

| In Vivo Dosage (Metastasis Inhibition) | Orthotopic and tail-vein injection HCC mouse models | 20 mg/kg (intraperitoneally, 5 times per week) | Marked inhibition of intrahepatic and pulmonary metastases. | [4] |

| In Vivo Dosage (Toxicity Study) | Nude mice | 25 mg/kg/day and 50 mg/kg/day | No significant toxicity observed. |

Experimental Protocols

The following are reconstructed experimental protocols based on the available literature. These are intended to provide a general framework and may require optimization for specific experimental conditions.

In Vitro Cell Migration and Invasion Assays

This protocol is based on the common Transwell assay methodology used to assess the effect of this compound on hepatocellular carcinoma cell lines like SMMC-7721 and Huh-7.

Objective: To determine the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

SMMC-7721 or Huh-7 hepatocellular carcinoma cells

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Preparation: Culture SMMC-7721 or Huh-7 cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 24 hours.

-

Chamber Preparation:

-

Migration Assay: Use uncoated Transwell inserts.

-

Invasion Assay: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10 µM). Seed the cells into the upper chamber of the Transwell inserts.

-

Chemoattraction: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Count the stained cells in several random fields under a microscope. The number of cells is indicative of the migratory/invasive potential.

Western Blot Analysis for Protein Expression

This protocol outlines the general steps for assessing the expression and phosphorylation levels of key proteins in the CD147 signaling pathway (ERK1/2, STAT3) and the downstream effector MMP-2.

Objective: To quantify the effect of this compound on the expression and activation of proteins in the CD147 signaling pathway.

Materials:

-

SMMC-7721 or Huh-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CD147, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-MMP-2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Treat SMMC-7721 or Huh-7 cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Tumor Metastasis Model

This is a generalized protocol for an orthotopic or tail-vein injection model in nude mice to assess the anti-metastatic effects of this compound.

Objective: To evaluate the efficacy of this compound in inhibiting tumor metastasis in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Hepatocellular carcinoma cells (e.g., SMMC-7721 or Huh-7)

-

This compound

-

Vehicle control (e.g., Cremophor EL/ethanol)

-

Surgical instruments and anesthesia (for orthotopic model)

-

Syringes and needles

Protocol:

-

Tumor Cell Implantation:

-

Orthotopic Model: Surgically implant a small piece of tumor tissue or a suspension of tumor cells into the liver of the anesthetized mice.

-

Tail-Vein Injection Model: Inject a suspension of tumor cells into the lateral tail vein of the mice.

-

-

Treatment: After a period of tumor establishment, randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or the vehicle control intraperitoneally, typically 5 times a week.

-

Monitoring: Monitor the mice regularly for tumor growth, body weight, and signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors (in the orthotopic model) and relevant organs (e.g., liver, lungs).

-

Metastasis Quantification: Count the number and measure the size of metastatic nodules in the harvested organs. Histological analysis (e.g., H&E staining) can be performed to confirm the presence of metastases.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits CD147 dimerization, blocking the ERK/STAT3 pathway.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This compound represents a promising therapeutic candidate that operates through a novel mechanism of indirectly modulating metalloproteinase activity. By targeting CD147 and disrupting its dimerization, this compound effectively inhibits the downstream signaling pathways that lead to the expression of MMP-2 and MMP-9. This results in a significant reduction in cancer cell motility, invasion, and metastasis in preclinical models of hepatocellular carcinoma. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in other cancer types where CD147 and MMPs play a critical role in disease progression. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in the field of drug development and cancer biology.

References

- 1. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the hepatocellular carcinoma model with metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AC-73

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of AC-73, a small-molecule inhibitor of CD147. The following protocols are synthesized from preclinical studies and are intended to serve as a guide for designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound in various disease models.

Introduction

This compound is a specific, orally active inhibitor of CD147, a transmembrane glycoprotein overexpressed in various cancers and inflammatory diseases.[1] By disrupting the dimerization of CD147, this compound effectively inhibits downstream signaling pathways, primarily the ERK/STAT3 pathway, leading to reduced cell proliferation, migration, and invasion.[2][3][4] Furthermore, this compound has been shown to induce autophagy, enhancing the cytotoxic effects of chemotherapeutic agents.[2][5] These characteristics make this compound a promising candidate for in vivo investigation in oncology and inflammatory disease models.

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by targeting CD147, which plays a crucial role in tumor progression and inflammation. The binding of this compound to CD147 inhibits its dimerization, a critical step for its function.[1][3] This disruption leads to the downregulation of the MAPK/ERK and STAT3 signaling pathways, which are key regulators of cell proliferation, survival, and invasion.[2][4][5] The inhibition of this pathway ultimately results in decreased production of matrix metalloproteinases (MMPs), such as MMP-2, which are essential for extracellular matrix degradation and tumor metastasis.[1][3][4] Additionally, this compound has been observed to induce autophagy.[2][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a Specific and Orally Active CD147 Dimerization Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. A novel small-molecule compound targeting CD147 inhibits the motility and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for an AC-73-Based In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-73 is a novel small-molecule inhibitor that targets CD147, a transmembrane glycoprotein frequently overexpressed in various cancers.[1] By preventing the dimerization of CD147, this compound effectively suppresses downstream signaling through the ERK/STAT3 pathway, leading to the inhibition of cancer cell proliferation and induction of autophagy.[1][2][3] These characteristics make this compound a promising candidate for cancer therapy, both as a standalone treatment and in combination with existing chemotherapeutic agents to enhance their efficacy.[1][4]

These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in a cancer cell line model. The described workflow allows for the determination of key performance indicators such as cell viability, and inhibition of signaling pathways.

Signaling Pathway Affected by this compound

This compound exerts its biological effects by targeting CD147, which plays a crucial role in tumor progression. Inhibition of CD147 dimerization by this compound disrupts the activation of the downstream ERK/STAT3 signaling cascade.[1][2] This pathway is critical for regulating cell proliferation, survival, and differentiation. The diagram below illustrates the mechanism of action of this compound.

References

- 1. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for AC-73 Administration in Animal Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-73 is a novel small-molecule inhibitor targeting CD147 (also known as Basigin or EMMPRIN), a transmembrane glycoprotein overexpressed in various malignancies.[1][2] Upregulation of CD147 is associated with tumor progression, metastasis, and resistance to chemotherapy.[3] this compound exerts its anti-neoplastic effects by disrupting CD147 dimerization, which in turn inhibits downstream signaling pathways crucial for cancer cell survival and proliferation, primarily the ERK/STAT3 pathway.[2][3][4] Furthermore, this compound has been shown to induce autophagy in leukemic cells.[3] These mechanisms of action make this compound a promising candidate for cancer therapy, both as a monotherapy and in combination with existing chemotherapeutic agents.[3]

This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models of cancer, with a focus on hepatocellular carcinoma and acute myeloid leukemia. The information is compiled from various in vivo studies to guide researchers in designing and executing their own experiments.

Mechanism of Action: Signaling Pathway

This compound targets the cell surface glycoprotein CD147, preventing its homodimerization. This disruption inhibits the activation of the downstream ERK/STAT3 signaling cascade, which is frequently hyperactivated in cancer and plays a pivotal role in cell proliferation, survival, and invasion. Additionally, in acute myeloid leukemia (AML) cells, this compound has been observed to induce autophagy.[3]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from preclinical studies of this compound in various animal models.

Table 1: this compound Dosing and Formulation in Animal Models

| Animal Model | Cancer Type/Indication | Formulation/Vehicle | Dosing Regimen | Administration Route | Reference(s) |

| Nude Mice | Not specified (Toxicity study) | Cremophor EL/ethanol | 25 mg/kg/day | Intraperitoneal (i.p.) | [4] |

| Nude Mice | Not specified (Toxicity study) | Cremophor EL/ethanol | 50 mg/kg/day | Intraperitoneal (i.p.) | [4] |

| Male BALB/c nu/nu mice | Hepatocellular Carcinoma (Metastasis model) | Not specified | 25-50 mg/kg for 4 weeks | Not specified | [2] |

| Mice | Chronic Colitis (Fibrosis model) | 10% DMSO/40% PEG 300/5% Tween 80 | 20 mg/kg, three times a week | Intraperitoneal (i.p.) | [5] |

Table 2: In Vivo Efficacy and Toxicity of this compound

| Animal Model | Cancer Type/Indication | Efficacy Endpoint | Results | Toxicity Observations | Reference(s) |

| Nude Mice | Not specified | N/A | N/A | No significant change in body weight or serum ALT/AST levels at 25 and 50 mg/kg/day for 20 days. | [4] |

| Male BALB/c nu/nu mice | Hepatocellular Carcinoma | Incidence of metastatic foci | Significantly decreased | Not specified | [2] |

Experimental Protocols

Protocol 1: General Toxicity Assessment of this compound in Nude Mice

This protocol is designed to assess the general toxicity of this compound.

1. Animal Model:

-

Species: Mouse

-

Strain: Nude mice (e.g., BALB/c nude)

-

Age: 6 weeks old

-

Sex: Male

2. Materials:

-

This compound

-

Vehicle: Cremophor EL/ethanol solution

-

Normal saline

-

Standard laboratory animal diet and water

-

Animal balance

-

Blood collection supplies

-

ALT/AST assay kits

3. Experimental Workflow:

References

- 1. This compound treatment of leukemic cells used alone or in combination with chemotherapeutic agents [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AC-73: A Selective CD147 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-73 is a potent and selective small-molecule inhibitor of Cluster of Differentiation 147 (CD147), also known as EMMPRIN or basigin. It functions by specifically disrupting the dimerization of CD147, a key process in its activation. This inhibition consequently downregulates the CD147/ERK1/2/STAT3/MMP-2 signaling pathway, which is critically involved in tumor cell motility, invasion, and metastasis. These application notes provide detailed protocols for the proper solubilization, storage, and handling of this compound for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 775294-71-8 |

| Molecular Formula | C₂₁H₂₁NO₂ |

| Molecular Weight | 319.40 g/mol |

| Appearance | Crystalline solid |

| Purity | >98% |

| Solubility | Soluble in DMSO (≥ 250 mg/mL; 782.72 mM)[1] |

Solubilization Protocols

Proper solubilization of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is readily soluble in dimethyl sulfoxide (DMSO).

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Calibrated pipettes

Protocol:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary to aid solubilization.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Prepare fresh working solutions from the stock solution for each experiment to ensure consistency.

Storage and Stability

Proper storage of this compound in both solid and solution forms is essential to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Stability |

| Solid Powder | 4°C (Short-term) | Days to weeks |

| -20°C (Long-term) | Months | |

| Stock Solution (in DMSO) | -20°C | At least 2 years[1] |

| -80°C | Up to 2 years |

Recommendations:

-

Protect the solid compound and stock solutions from light.

-

Avoid repeated freeze-thaw cycles of the stock solution.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting CD147. The binding of this compound to CD147 disrupts its homodimerization, which is a prerequisite for its function. This inhibition leads to the downregulation of downstream signaling cascades, primarily the ERK1/2 and STAT3 pathways, ultimately resulting in reduced expression of matrix metalloproteinases (MMPs), such as MMP-2. These MMPs are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

References

Application Notes and Protocols for Measuring AC-73 Cellular Uptake

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the cellular uptake of AC-73, a small molecule compound. The following sections describe three common techniques: fluorescence-based assays, radiolabeling assays, and mass spectrometry-based assays.

Fluorescence-Based Measurement of this compound Uptake

Fluorescence-based methods are widely used to visualize and quantify the cellular uptake of small molecules. These techniques rely on conjugating the molecule of interest, in this case, this compound, to a fluorescent dye. The uptake can then be qualitatively assessed by fluorescence microscopy and quantitatively measured by flow cytometry.

Experimental Protocol: Fluorescence Microscopy

This protocol describes the steps to visualize the cellular uptake of fluorescently-labeled this compound (this compound-Fluor) using fluorescence microscopy.

Materials:

-

Cells of interest (e.g., SW620)[1]

-

12-well plates[1]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound conjugated to a fluorescent dye (e.g., FITC, Cy3, or Cy5)

-

Fixative solution (e.g., 4% formaldehyde or paraformaldehyde)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells of interest into 12-well plates at a suitable density (e.g., 3 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[1]

-

Cell Treatment: Remove the culture medium and wash the cells twice with PBS.[1] Add fresh, serum-free medium containing the desired concentration of this compound-Fluor to the cells. Incubate for the desired time points (e.g., 1, 4, 24 hours).

-

Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound this compound-Fluor.

-

Fixation: Fix the cells by adding a 4% formaldehyde solution and incubating for 15-20 minutes at room temperature.[2]

-

Staining: Wash the cells twice with PBS. Add a nuclear counterstain like DAPI or Hoechst 33258 to visualize the cell nuclei and incubate for 5-10 minutes.[2][3]

-

Mounting and Imaging: Wash the cells again with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cellular uptake of this compound-Fluor using a fluorescence microscope.[1][2]

Experimental Protocol: Flow Cytometry

This protocol provides a method for the quantitative analysis of this compound-Fluor uptake using flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

Complete cell culture medium

-

PBS

-

This compound-Fluor

-

Trypsin-EDTA

-

Fixative solution (e.g., 4% formaldehyde)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.[3]

-

Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound-Fluor and incubate for specific time points.

-

Cell Harvesting: Following incubation, wash the cells with PBS.[2] Detach the cells using Trypsin-EDTA.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a 4% formaldehyde solution for fixation.[2]

-

Flow Cytometry Analysis: Analyze the fixed cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of this compound-Fluor taken up by the cells.[2][3]

Data Presentation

The quantitative data from flow cytometry experiments can be summarized in a table for easy comparison.

| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % Positive Cells |

| Control | 0 | 4 | 150 | 0.5 |

| This compound-Fluor | 1 | 4 | 2500 | 85 |

| This compound-Fluor | 5 | 4 | 8750 | 98 |

| This compound-Fluor | 10 | 4 | 15200 | 99 |

Experimental Workflow Diagram

Caption: Workflow for fluorescence-based measurement of this compound uptake.

Radioligand Binding Assay for this compound Uptake

Radioligand binding assays are a highly sensitive and quantitative method for studying cellular uptake.[4] This technique involves using a radiolabeled version of this compound (e.g., ³H-AC-73 or ¹⁴C-AC-73) to measure its binding to and uptake by cells.

Experimental Protocol: Whole-Cell Radioligand Binding Assay

This protocol details the steps for a whole-cell radioligand binding assay to quantify this compound uptake.

Materials:

-

Cells of interest

-

Poly-D-lysine coated 12-well plates[5]

-